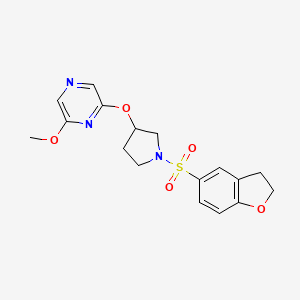

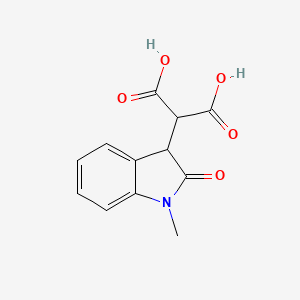

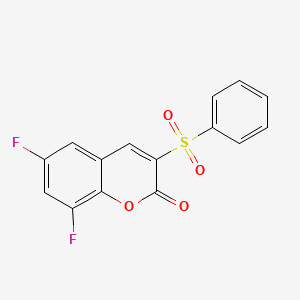

![molecular formula C16H13FN4 B3011030 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile CAS No. 477890-40-7](/img/structure/B3011030.png)

3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The structure of specific pyrimidine derivatives can be confirmed by techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, intermediate 28 or 34 was coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary depending on their specific structure and substituents. For instance, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .科学的研究の応用

Antiviral Activity

Fused pyridine derivatives often exhibit structural similarity to DNA bases like adenine and guanine. This similarity contributes to their effectiveness against viruses. Research suggests that 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile may possess antiviral properties, making it a potential candidate for antiviral drug development .

Anticancer Potential

Compounds with fused pyridine rings have been investigated for their anticancer properties. Although specific studies on this compound are limited, its structural features make it an interesting target. Researchers have synthesized related pyrimidine derivatives as ATP mimetics and tyrosine kinase inhibitors, suggesting potential applications in cancer therapy .

Antibacterial and Antifungal Activities

Fused pyridine derivatives, including 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile , have been explored for their antibacterial and antifungal effects. These compounds may disrupt microbial growth and offer therapeutic benefits in infectious diseases .

Anti-Inflammatory Properties

Early studies on furopyridine derivatives (a subset of fused pyridines) highlighted their anti-inflammatory activity. While direct evidence for this specific compound is scarce, its structural resemblance to known anti-inflammatory agents warrants further investigation .

Coronary Vasodilation

Tetrahydrofuro[3,4-b]pyridine derivatives, which share structural features with furopyridines, have been studied for their coronary vasodilating effects. Although not directly related to 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile , this information underscores the potential cardiovascular applications of fused pyridine compounds .

Histamine Antagonism

Cicletanine, a diuretic drug containing a furopyridine scaffold, is used to treat hypertension. Interestingly, it also acts as a competitive histamine antagonist. While not identical to our compound, this highlights the versatility of fused pyridine derivatives in pharmacology .

作用機序

Target of Action

The primary target of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound acts as an inhibitor of TRKs . It interacts with its targets by binding to the kinase domain of TRKs, thereby inhibiting their activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are associated with cell proliferation and survival .

Biochemical Pathways

The compound affects several biochemical pathways. Upon its binding and inhibition of TRKs, the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are affected . These pathways are associated with the proliferation, differentiation, and survival of cells .

Result of Action

The inhibition of TRKs by 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile leads to a decrease in the activation of downstream signaling pathways . This results in reduced cell proliferation and survival, thereby exerting an anticancer effect .

将来の方向性

特性

IUPAC Name |

3-[(3-fluorophenyl)methyl]-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4/c1-10-14(7-12-4-3-5-13(17)6-12)11(2)21-9-19-15(8-18)16(21)20-10/h3-6,9H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZYJSVAQUQDHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C(N=CN12)C#N)C)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

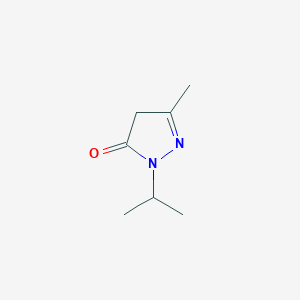

![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)

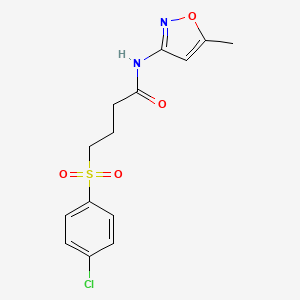

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)

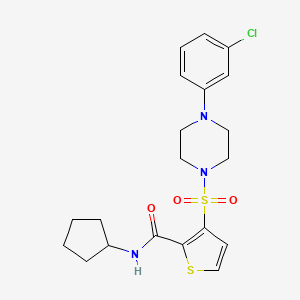

![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010960.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)